5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 7-position, and a carbohydrazide group at the 2-position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, or oxidative coupling.
Methylation: The methyl group at the 7-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Carbohydrazide formation: The carbohydrazide group can be introduced by reacting the corresponding carboxylic acid derivative with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential anti-tuberculosis activity.
Pharmaceutical Research: It serves as a scaffold for the synthesis of various bioactive molecules.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Used in various synthetic applications.
Uniqueness
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Biological Activity
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (abbreviated as 5-Br-7-Me-Imidazo) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C9H9BrN4O
- Molecular Weight : 269.10 g/mol
- IUPAC Name : this compound
- CAS Number : 1227955-05-6
The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring system, along with a carbohydrazide group at the 2-position. Its unique structure contributes to its biological activity.
Biological Activities
5-Br-7-Me-Imidazo has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Preliminary studies suggest that 5-Br-7-Me-Imidazo may inhibit bacterial growth, making it a candidate for antibiotic development .
- Anti-Tuberculosis Activity : The compound has shown potential as an anti-tuberculosis agent. Its structural features may enhance its ability to interact with bacterial enzymes critical for Mycobacterium tuberculosis survival .
- Enzyme Inhibition : The presence of the carbohydrazide moiety allows for interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects against specific diseases .
The mechanism of action of 5-Br-7-Me-Imidazo involves:
- Binding Affinity : The compound interacts with specific molecular targets, such as enzymes or proteins involved in disease pathways.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation, leading to reduced activity.
- Modulation of Signaling Pathways : It may also influence cellular signaling pathways by interacting with receptors or other cellular proteins .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Formation of Imidazo Core : This can involve condensation reactions or oxidative coupling.
- Methylation : The introduction of the methyl group at the 7-position can be accomplished using methylating agents like methyl iodide.
- Carbohydrazide Formation : This step typically involves reacting carboxylic acid derivatives with hydrazine .
Comparative Analysis
When compared to similar compounds in the imidazo[1,2-a]pyridine class, 5-Br-7-Me-Imidazo stands out due to its unique halogenation pattern and functionalization:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide | Bromine at position 6 | Different positional isomer affecting reactivity |
4-Methylimidazo[1,2-a]pyridine | Lacks halogen substitution | Known carcinogenic properties |
7-Methylimidazo[1,2-a]pyridine | No bromine substitution | Exhibits different biological activity |
The distinct features of 5-Br-7-Me-Imidazo may enhance its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
- Research on Anti-Tuberculosis Efficacy : Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival .
- In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy .
Properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXDMYJQSRYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164479 | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-05-6 | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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